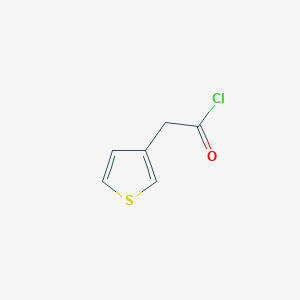

3-Thiopheneacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYWOCXIPDAGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375267 | |

| Record name | 3-Thiopheneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13781-65-2 | |

| Record name | 3-Thiopheneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-3-yl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Thiopheneacetyl Chloride (CAS Number 13781-65-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic protocols related to 3-Thiopheneacetyl chloride. This compound serves as a valuable reagent in organic synthesis, particularly in the introduction of the 3-thienylacetyl moiety into various molecular scaffolds.

Core Properties

This compound is a reactive acyl chloride featuring a thiophene ring substituted at the 3-position. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| Chemical Name | 2-(Thiophen-3-yl)acetyl chloride |

| Synonyms | 3-Thienylacetyl chloride, Thiophen-3-yl-acetyl chloride |

| CAS Number | 13781-65-2 |

| Molecular Formula | C₆H₅ClOS |

| Molecular Weight | 160.62 g/mol |

| Canonical SMILES | C1=CSC=C1CC(=O)Cl[1] |

Physical and Chemical Properties

Experimental data for some physical properties of this compound are not widely available in public databases. The following table includes predicted and calculated values to provide an estimate of its characteristics.

| Property | Value | Source |

| Boiling Point | 227.4 ± 23.0 °C at 760 mmHg | Predicted |

| Refractive Index | 1.563 | Predicted |

| Polar Surface Area (PSA) | 45.31 Ų | Calculated[1] |

| LogP | 2.056 | Calculated[1] |

| Hydrogen Bond Donor Count | 0 | Calculated[1] |

| Hydrogen Bond Acceptor Count | 2 | Calculated[1] |

| Rotatable Bond Count | 2 | Calculated[1] |

| Exact Mass | 159.9749636 | Calculated[1] |

Note: Experimental verification of predicted values is recommended.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Pictogram:

-

Signal Word: Danger [2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage[2].

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray[2].

-

P264: Wash skin thoroughly after handling[2].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2].

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[2].

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[2].

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

-

P310: Immediately call a POISON CENTER/doctor[2].

-

P405: Store locked up[2].

-

P501: Dispose of contents/container to an approved waste disposal plant[2].

Due to its reactivity, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-thiopheneacetic acid, by reaction with a chlorinating agent. A common and effective method involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

General Procedure:

-

To a solution of 3-thiopheneacetic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add a catalytic amount of N,N-dimethylformamide (a few drops)[2].

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution[2].

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-3 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO)[2].

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

References

3-Thiopheneacetyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 3-Thiopheneacetyl chloride, a key reagent in various synthetic pathways within drug discovery and materials science.

Molecular Identity and Properties

This compound is a derivative of thiophene, featuring an acetyl chloride group at the third position of the ring. This structure imparts specific reactivity, making it a valuable building block in organic synthesis.

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C6H5ClOS[1] |

| Molecular Weight | 160.624 g/mol [1] |

| CAS Number | 13781-65-2[1] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific reaction. However, a general protocol for its use in an acylation reaction is provided as a representative example.

General Protocol for Acylation using this compound:

-

Reagent Preparation: The substrate to be acylated is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: The reaction vessel is cooled to a suitable temperature, typically 0 °C, using an ice bath to control the exothermic reaction.

-

Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the substrate solution to act as an acid scavenger.

-

Addition of this compound: this compound is added dropwise to the reaction mixture. The rate of addition is carefully controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of a mild acid or base. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and filtered.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, crystallization, or distillation, to yield the pure acylated product.

Logical Relationship of Molecular Information

The following diagram illustrates the relationship between the compound's name, its structural formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 3-Thiopheneacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Thiopheneacetyl chloride (CAS No. 13781-65-2), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to generate their own analytical data.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2-(thiophen-3-yl)acetyl chloride, Thiophen-3-yl-acetyl chloride[1]

-

CAS Number: 13781-65-2[1]

-

Molecular Formula: C₆H₅ClOS[1]

-

Molecular Weight: 160.62 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are estimations and should be used as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.3 | Singlet | 2H | -CH₂- |

| ~ 7.1 - 7.2 | Doublet of Doublets | 1H | Thiophene H4 |

| ~ 7.3 - 7.4 | Doublet of Doublets | 1H | Thiophene H5 |

| ~ 7.5 - 7.6 | Doublet of Doublets | 1H | Thiophene H2 |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 50 - 55 | -CH₂- |

| ~ 125 - 128 | Thiophene C4 |

| ~ 128 - 131 | Thiophene C5 |

| ~ 131 - 134 | Thiophene C2 |

| ~ 135 - 138 | Thiophene C3 |

| ~ 170 - 173 | -C(O)Cl |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch (Thiophene) |

| ~ 1810 - 1775 | Strong | C=O stretch (Acyl chloride)[2][3] |

| ~ 1500 - 1400 | Medium | C=C stretch (Thiophene ring) |

| ~ 1400 - 1300 | Medium | CH₂ bend |

| ~ 800 - 600 | Strong | C-Cl stretch[4] |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 160/162 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 125 | [M - Cl]⁺ |

| 97 | [Thiophene-CH₂]⁺ |

| 83 | [Thiophene]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid acyl chlorides like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR Spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Place the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the NMR probe.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR). Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Materials:

-

This compound (1-2 drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Clean, dry cloth or tissue

-

Acetone or isopropanol for cleaning

Procedure:

-

Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a soft cloth dampened with acetone or isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a single drop of this compound directly onto the center of the ATR crystal.[5]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

-

After data acquisition, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Vial

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure (GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

The molecules will be ionized (typically by electron impact, EI) and fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.

-

Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Physicochemical Properties of 3-Thiopheneacetyl Chloride: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Thiopheneacetyl chloride, with a particular focus on its solubility characteristics. Given the limited availability of specific experimental data for the 3-isomer, this document also includes data from its close structural analog, 2-Thiopheneacetyl chloride, for comparative purposes. This guide is intended to support research and development activities by providing essential data, experimental considerations, and safety information.

Physicochemical Properties

This compound is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack.

A summary of the key physicochemical properties of this compound and its 2-isomer is presented in Table 1. It is important to note that while the electronic environment of the thiophene ring differs between the 2- and 3-positions, many of the bulk physical properties are expected to be similar.

Table 1: Physicochemical Properties of Thiopheneacetyl Chloride Isomers

| Property | This compound | 2-Thiopheneacetyl Chloride | Source |

| Molecular Formula | C₆H₅ClOS | C₆H₅ClOS | [1][2] |

| Molecular Weight | 160.62 g/mol | 160.62 g/mol | [1][2] |

| CAS Number | 13781-65-2 | 39098-97-0 | [1][2] |

| Appearance | Not specified; likely a liquid | Clear yellow to dark brown liquid | [2][3] |

| Boiling Point | Not specified | 105-106 °C at 22 mmHg | |

| Density | Not specified | 1.303 g/mL at 25 °C | |

| Refractive Index | Not specified | n20/D 1.551 | |

| Vapor Pressure | Not specified | 4 mmHg at 83 °C | |

| Flash Point | Not specified | 102 °C (closed cup) | |

| LogP (calculated) | 2.056 | ~2.1 | [1] |

Note: Properties for this compound are limited in the literature; data for the 2-isomer is provided for estimation and comparison.

Solubility Profile

Water: this compound is not soluble in water; it reacts violently with water and other protic solvents (e.g., alcohols) in an exothermic reaction to form 3-thiopheneacetic acid and hydrochloric acid.[2][3] This reactivity is a critical consideration for its handling, storage, and use in synthesis.

Organic Solvents: It is expected to be soluble in a range of aprotic organic solvents. Commonly used solvents in reactions involving acyl chlorides include:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Toluene

-

Acetonitrile

The choice of solvent is critical and should be made based on the specific reaction conditions, ensuring the absence of water and other nucleophilic impurities.

Experimental Protocol: Determination of Solubility of a Reactive Acyl Chloride

The following is a generalized experimental protocol for determining the solubility of a reactive compound like this compound in an aprotic organic solvent. This procedure must be performed under anhydrous conditions in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Objective: To determine the approximate solubility of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent (e.g., dichloromethane)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Analytical balance

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried and assembled under an inert atmosphere.

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the anhydrous solvent to a dry, tared flask equipped with a magnetic stir bar and a septum, under an inert atmosphere.

-

Initial Addition of Solute: Carefully add a small, accurately weighed amount of this compound to the solvent with stirring.

-

Incremental Addition: Continue to add small, accurately weighed increments of this compound to the stirred solution.

-

Observation: After each addition, allow the mixture to stir for a sufficient period to ensure dissolution. Observe for the point at which a small amount of the added solid no longer dissolves, indicating that saturation has been reached.

-

Equilibration: Once saturation is suspected, allow the mixture to stir at a constant temperature for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Calculation: The solubility is calculated based on the total mass of this compound that completely dissolved in the known volume of the solvent. The result can be expressed in g/L or mol/L.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Handle this compound with care, as it is corrosive and moisture-sensitive.[4][5]

-

Quench any residual acyl chloride carefully with an appropriate reagent (e.g., a solution of a non-protic base in an inert solvent).

Mandatory Visualizations

Synthesis and Reaction Workflow of this compound

The following diagram illustrates a typical synthesis route for this compound from 3-thiopheneacetic acid and its subsequent use in an acylation reaction.

Caption: Workflow for the synthesis and application of this compound.

Logical Relationship for Handling and Storage

This diagram outlines the critical considerations for the safe handling and storage of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 3-Thiopheneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Thiopheneacetyl chloride. Due to the limited availability of specific stability data for the 3-isomer, this guide incorporates information on the closely related 2-Thiopheneacetyl chloride and the general reactivity of acyl chlorides to offer a thorough understanding for safe handling and storage.

Chemical Stability and Reactivity Profile

This compound is a highly reactive acyl chloride. Its stability is primarily dictated by its sensitivity to moisture and its incompatibility with a range of common laboratory reagents.

1.1 Reactivity with Water (Hydrolysis)

Like all acyl chlorides, this compound reacts vigorously and exothermically with water in a process known as hydrolysis.[1][2][3] This reaction is typically rapid and results in the formation of 3-thiopheneacetic acid and corrosive hydrogen chloride gas.[3][4][5] The reaction proceeds via a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[2] Due to this high reactivity with atmospheric moisture, the compound is considered moisture-sensitive and may fume in humid air.[4][6][7][8]

1.2 Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should not be stored with or exposed to the following:

-

Bases: Including amines, which can lead to vigorous reactions.[3]

-

Alcohols: Reacts to form esters.[3]

-

Ethers: May react vigorously or explosively with certain ethers, such as diisopropyl ether, especially in the presence of metal salts.[3]

1.3 Thermal Decomposition

While stable under recommended storage conditions, this compound can decompose upon heating.[3] Hazardous decomposition products include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[6][9]

Quantitative Data Summary

| Parameter | Value | Citations |

| Storage Temperature | 2-8°C | [7][8] |

| Flash Point | 102 °C (closed cup) | |

| Vapor Pressure | 4 mmHg (at 83 °C) | |

| Density | 1.303 g/mL (at 25 °C) | |

| Water Solubility | Reacts violently | [8][9] |

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.

3.1 Storage Conditions

-

Temperature: The compound should be stored refrigerated at temperatures between 2°C and 8°C.[7][8]

-

Atmosphere: To prevent hydrolysis, it is imperative to store this compound under a dry, inert atmosphere, such as nitrogen or argon.[8]

-

Containers: Use tightly sealed containers made of appropriate materials (e.g., glass with a secure cap and liner).

-

Location: Store in a locked, well-ventilated area designated for corrosive materials, away from heat and sources of ignition.[6][9]

3.2 General Handling Protocol A generalized workflow for handling this compound is outlined below. This protocol is a recommendation and should be adapted to specific laboratory safety guidelines.

Visualizing Degradation and Safe Handling

4.1 Hydrolysis Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction is depicted in the following diagram.

Hypothetical Stability Testing Protocol

As no specific, standardized stability testing protocol for this compound was found in the reviewed literature, the following represents a general methodology that can be adapted for in-house stability assessment.

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (test sample)

-

Inert gas (Nitrogen or Argon)

-

Appropriately sealed vials (e.g., amber glass vials with PTFE-lined caps)

-

Temperature and humidity-controlled stability chambers

-

HPLC or GC-MS for purity analysis

-

Titration equipment for assessing acidity

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere, aliquot the this compound into multiple vials.

-

Securely seal all vials.

-

Reserve some vials as initial time-point controls (T=0).

-

-

Storage Conditions:

-

Accelerated Stability: Place a set of vials in a stability chamber at 25°C / 60% Relative Humidity (RH) and another set at 40°C / 75% RH.

-

Long-Term Stability: Place a set of vials under the recommended storage condition of 5°C ± 3°C.

-

-

Time Points:

-

Accelerated: Pull samples at 1, 2, 3, and 6 months.

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity: Use a validated HPLC or GC-MS method to determine the percentage of the active substance and quantify any degradation products (e.g., 3-thiopheneacetic acid).

-

Acidity: Titrate a known amount of the sample to quantify the formation of HCl, which would indicate hydrolysis.

-

-

-

Data Analysis:

-

Plot the purity of this compound against time for each storage condition.

-

Determine the rate of degradation and estimate the shelf-life based on acceptable purity limits (e.g., not less than 98%).

-

This technical guide is intended to provide a foundation for the safe handling and storage of this compound. For critical applications, it is strongly recommended that users perform their own stability assessments to ensure the material meets the specific requirements of their research or development activities.

References

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Thiopheneacetyl chloride|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Thiopheneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 3-Thiopheneacetyl chloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant risks if not handled properly. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[1] A critical hazard is its violent reaction with water, which liberates toxic and corrosive gases.[2][3]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[3]

-

H319: Causes serious eye irritation.[1]

-

H412: Harmful to aquatic life with long lasting effects.[1]

-

EUH014: Reacts violently with water.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClOS | [4] |

| Molecular Weight | 160.62 g/mol | [4] |

| Appearance | Clear yellow to dark brown liquid | [5] |

| Boiling Point | 130 - 135 °C @ 90 mmHg | [6] |

| Flash Point | 101 °C / 213.8 °F | [6] |

| Density | 1.303 g/mL at 25 °C | [7] |

| Vapor Pressure | 4 mmHg @ 83 °C | [6][8] |

| Water Solubility | Reacts violently | [3][8] |

Safe Handling and Storage Protocols

Strict protocols must be followed when handling and storing this compound to minimize exposure and prevent accidents.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][9]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Dispose of contaminated gloves after use.[1]

-

Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[10]

3.2. Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1]

-

Ground and bond containers and receiving equipment.[3]

-

Avoid contact with skin, eyes, and clothing.[2][11] Do not breathe mist, vapors, or spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Keep the workplace dry, as the substance reacts violently with water.[3]

3.3. Storage Conditions

-

Store in a designated corrosives area and keep refrigerated.[2]

-

It is moisture-sensitive; handle and store under an inert gas if possible.[2]

-

Incompatible materials to avoid include strong oxidizing agents, strong bases, and water.[2]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

4.1. First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[2][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][2]

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Do not breathe vapors and avoid contact with the substance.[1] Ensure adequate ventilation and eliminate all ignition sources.[5]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup: Cover drains. Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and collect for disposal in suitable, closed containers.[2] Do not use water for cleanup.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1] Carbon dioxide (CO2) is also acceptable.[3]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[3]

-

Specific Hazards: The substance is flammable and may form explosive mixtures with air.[1] Hazardous combustion products include carbon oxides, sulfur oxides, and hydrogen chloride gas.[2] Vapors are heavier than air and may travel to an ignition source and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Reactivity and Stability

-

Reactivity: Reacts violently with water, liberating toxic gases.[2] It is also incompatible with strong oxidizing agents, strong bases, and alcohols.[2][5]

-

Chemical Stability: The substance is moisture-sensitive but stable under recommended storage conditions (cool, dry, away from moisture).[2]

-

Hazardous Decomposition Products: Upon combustion, it can produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[2]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains or waterways.[1]

This technical guide is intended to provide core safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before working with this compound and ensure compliance with your institution's specific safety protocols.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-噻吩乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Thiopheneacetyl chloride|lookchem [lookchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. rbnainfo.com [rbnainfo.com]

Synthesis of 3-Thiopheneacetyl chloride from 3-thiopheneacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-thiopheneacetyl chloride from 3-thiopheneacetic acid, a key chemical transformation for the creation of advanced pharmaceutical intermediates and other specialty chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, safety information, and expected outcomes.

Reaction Overview

The conversion of 3-thiopheneacetic acid to this compound is a classic example of an acyl chloride formation from a carboxylic acid. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is subsequently displaced by a chloride ion.[1][2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1]

A representative reaction scheme is as follows:

C₆H₆O₂S + SOCl₂ → C₆H₅ClOS + SO₂ + HCl

Experimental Protocol

While a specific peer-reviewed experimental protocol for the synthesis of this compound was not found in the literature, the following is a representative procedure based on well-established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][4] A reported yield for this specific conversion is as high as 95%.[5]

Materials:

-

3-Thiopheneacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

-

Gas trap (for HCl and SO₂)

Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 3-thiopheneacetic acid. The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. The addition can be done either neat or in an anhydrous solvent like dichloromethane or toluene. The addition should be performed cautiously, as the reaction can be exothermic.

-

Reaction: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for a period of 1-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-Thiopheneacetic acid | C₆H₆O₂S | 142.18 | White to off-white solid | 6964-21-2 |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 7719-09-7 |

| This compound | C₆H₅ClOS | 160.62 | Expected to be a liquid | 13781-65-2 |

Table 2: Representative Reaction Conditions and Yield

| Parameter | Value | Reference |

| Molar Ratio (Acid:SOCl₂) | 1 : 2-3 | [4] |

| Solvent | Neat or Anhydrous Dichloromethane/Toluene | [3] |

| Reaction Temperature | Reflux (approx. 76 °C for neat SOCl₂) | [3] |

| Reaction Time | 1 - 3 hours | [3] |

| Reported Yield | up to 95% | [5] |

Safety Precautions

General Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

All glassware must be thoroughly dried before use, as thionyl chloride reacts violently with water.

Chemical-Specific Hazards:

-

3-Thiopheneacetic Acid: May cause skin and eye irritation.

-

Thionyl Chloride: Is a corrosive and toxic substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Inhalation can cause severe respiratory irritation, and contact with skin or eyes can cause severe burns.

-

This compound: As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to produce HCl.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize these gases.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃):

-

The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet at approximately 3.8-4.2 ppm.

-

The thiophene ring protons will appear in the aromatic region, typically between 7.0 and 7.5 ppm, with coupling patterns characteristic of a 3-substituted thiophene.

¹³C NMR (CDCl₃):

-

The carbonyl carbon (-C=O) is expected to have a chemical shift in the range of 168-172 ppm.

-

The methylene carbon (-CH₂-) is expected around 45-50 ppm.

-

The thiophene ring carbons will appear in the aromatic region (approximately 120-140 ppm).

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1815 cm⁻¹.

-

C-H stretching and C=C stretching bands from the thiophene ring will also be present.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism pathway.

References

Reactivity of the Acyl Chloride Group on a Thiophene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the acyl chloride group attached to a thiophene ring. Thiophene-based compounds are pivotal in medicinal chemistry and materials science, and understanding the chemical behavior of their acyl chloride derivatives is crucial for the synthesis of novel molecular entities. This document details the electronic and steric influences of the thiophene ring on the acyl chloride functionality, presents quantitative data on reactivity, outlines detailed experimental protocols for key transformations, and provides visual representations of reaction mechanisms and workflows.

Core Concepts: Electronic and Steric Effects

The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon. The thiophene ring, an electron-rich aromatic system, modulates this reactivity through a combination of electronic and steric effects that differ depending on the position of the acyl chloride group (C2 or C3).

Electronic Effects: The sulfur atom in the thiophene ring can donate electron density through resonance, which can influence the reactivity of the attached acyl chloride. Electrophilic aromatic substitution on thiophene is well-documented to occur preferentially at the 2-position (α-position) over the 3-position (β-position). This is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position.[1] This inherent difference in electron density and stability of intermediates also affects the reactivity of the acyl chloride substituent. The 2-thienyl group is generally considered more electron-withdrawing than the 3-thienyl group, which can lead to a slightly higher electrophilicity of the carbonyl carbon in 2-acylthiophenes compared to their 3-acyl counterparts.

Steric Effects: The geometry of the five-membered thiophene ring can also play a role in the accessibility of the acyl chloride group to incoming nucleophiles, although this effect is generally less pronounced than in more sterically hindered systems.

Quantitative Data on Reactivity and Spectroscopic Properties

The following tables summarize key quantitative data to allow for a clear comparison of the properties and reactivity of thiophene acyl chlorides and their derivatives.

Table 1: Spectroscopic Data for Thiophene Acyl Chlorides

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (C=O stretch, cm-1) |

| Thiophene-2-carbonyl chloride | 7.99 (d, J=4 Hz, 1H), 7.83 (d, J=4 Hz, 1H), 7.20 (t, J=4 Hz, 1H)[2] | 158.8, 143.3, 137.6, 135.2, 128.3[2] | ~1770[3] |

| Thiophene-3-carbonyl chloride | 8.13 (dd, J=2.9, 1.3 Hz, 1H), 7.59 (dd, J=5.1, 1.3 Hz, 1H), 7.37 (dd, J=5.1, 2.9 Hz, 1H) | 160.2, 137.9, 134.3, 128.0, 126.9 | ~1776 |

| 2-Acetylthiophene | 7.6-7.7 (m, 2H), 7.1 (m, 1H), 2.56 (s, 3H)[3] | 190.7, 144.5, 133.8, 132.6, 128.2, 26.8[3] | ~1665[1] |

| 3-Acetylthiophene | ~7.9 (m, 1H), ~7.4 (m, 1H), ~7.2 (m, 1H), 2.5 (s, 3H)[3] | Data not readily available in searched sources | Not specified |

Table 2: Comparative Yields in Friedel-Crafts Acylation of Acetylthiophenes

This table provides a proxy for the relative reactivity of the thiophene ring in the presence of an acyl group, indicating the preferred positions for further electrophilic substitution.

| Substrate | Acylating Agent | Product | Yield (%) |

| 2-Acetylthiophene | 3-Bromobenzoyl chloride | 2-Acetyl-4-(3-bromobenzoyl)thiophene | 32 |

| 3-Acetylthiophene | 3-Bromobenzoyl chloride | 4-Acetyl-2-(3-bromobenzoyl)thiophene | 65 |

| 3-Acetylthiophene | 4-Fluorobenzoyl chloride | 4-Acetyl-2-(4-fluorobenzoyl)thiophene | 46 |

Key Reactions and Mechanisms

Thiophene acyl chlorides undergo a variety of reactions, primarily centered around nucleophilic acyl substitution and electrophilic aromatic substitution on the thiophene ring.

Nucleophilic Acyl Substitution

The acyl chloride group is a highly reactive electrophile, readily undergoing substitution with a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles include:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to form carboxylic acids (hydrolysis).

-

Carboxylates: to form anhydrides.

Friedel-Crafts Acylation

Thiophene acyl chlorides can be used as acylating agents in Friedel-Crafts reactions to introduce the thenoyl group onto another aromatic ring. More commonly, the thiophene ring itself undergoes Friedel-Crafts acylation. The reaction is typically catalyzed by a Lewis acid, such as AlCl3 or SnCl4, and shows a high preference for acylation at the 2-position.[1]

Caption: Workflow for Friedel-Crafts acylation of thiophene.

Experimental Protocols

Synthesis of Thiophene-2-carbonyl chloride from 2-Thiophenecarboxylic Acid

Materials:

-

2-Thiophenecarboxylic acid

-

Thionyl chloride (SOCl2)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Ethyl acetate

-

Aqueous NaOH solution (20%)

Procedure:

-

In a 3-neck round-bottom flask equipped with a thermocouple, reflux condenser, and an addition funnel, dissolve 2-thiophenecarboxylic acid (63.1 g, 493 mmol) in ethyl acetate (208 g).[4]

-

Purge the system with nitrogen. The outlet of the reflux condenser should be connected to a trap containing an aqueous NaOH solution.[4]

-

Add a catalytic amount of DMF (0.2 mL).[4]

-

Heat the mixture to 65°C with stirring.[4]

-

Slowly add thionyl chloride (67.2 g, 565 mmol) via the addition funnel. An exotherm may be observed.[4]

-

Maintain the reaction temperature at 58-65°C for 2.5 hours. Monitor the reaction for the disappearance of the starting material by GC/MS.[4]

-

After cooling, add a stabilizer such as 4-methoxyphenol.[4]

-

Fit the flask with a distillation head and remove the ethyl acetate and excess thionyl chloride under reduced pressure.[4]

-

Purify the product by vacuum distillation to yield thiophene-2-carbonyl chloride as a clear pale yellow oil.[4]

Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Acetyl chloride

-

Stannic chloride (SnCl4)

-

Dry benzene

-

Concentrated hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

In a 500-mL three-necked flask equipped with a thermometer, dropping funnel, and a mechanical stirrer, place thiophene (16.8 g, 0.2 mole), acetyl chloride (15.6 g, 0.2 mole), and 200 cc of dry benzene.[5]

-

Cool the solution to 0°C.[5]

-

With efficient stirring, add freshly distilled stannic chloride (52 g, 0.2 mole) dropwise over approximately 40 minutes.[5]

-

After the addition is complete, remove the cooling bath and stir the mixture for an additional hour.[5]

-

Hydrolyze the resulting addition product by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.[5]

-

Separate the yellow benzene layer, wash it with water, and dry it over anhydrous calcium chloride.[5]

-

Distill off the benzene and any unreacted thiophene.[5]

-

Distill the residual liquid under reduced pressure to obtain 2-acetylthiophene.[5]

Synthesis of a Thiophene-2-carboxamide

Materials:

-

Thiophene-2-carbonyl chloride

-

Primary or secondary amine (e.g., aniline)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1 equivalent) and pyridine (1.1 equivalents) in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1 equivalent) in DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-2-carboxamide.

Logical Relationships and Workflows

The synthesis of functionalized thiophenes often involves multi-step sequences where the acyl chloride is a key intermediate. The following diagram illustrates a typical workflow for the synthesis of 2-propylthiophene.

Caption: Synthetic workflow for 2-propylthiophene.

Conclusion

The acyl chloride group on a thiophene ring is a versatile and reactive functionality that serves as a cornerstone for the synthesis of a wide array of complex organic molecules. Its reactivity is subtly modulated by the electronic and steric properties of the thiophene ring, with a notable difference between the 2- and 3-positions. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for researchers in drug discovery and materials science to effectively utilize these valuable building blocks in their synthetic endeavors. This guide provides a foundational resource to aid in the rational design and execution of synthetic strategies involving thiophene acyl chlorides.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilicity of 3-Thiopheneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 3-thiopheneacetyl chloride, a key reactive intermediate in organic synthesis and pharmaceutical development. While direct quantitative data on its electrophilicity remains limited in the current literature, this document extrapolates from the known electronic properties of the thiophene ring and compares its reactivity to its more extensively studied isomer, 2-thiopheneacetyl chloride.

Introduction to Electrophilicity and this compound

Electrophilicity is a fundamental concept in chemical reactivity, quantifying the ability of a molecule to accept electrons. As an acyl chloride, this compound is inherently electrophilic due to the presence of a carbonyl group bonded to a chlorine atom. The electron-withdrawing nature of both the oxygen and chlorine atoms polarizes the carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to its utility in forming new carbon-heteroatom and carbon-carbon bonds.

The thiophene ring, an aromatic heterocycle, modulates the electrophilicity of the acetyl chloride moiety. The position of substitution on the thiophene ring significantly influences its electronic properties and, consequently, the reactivity of the attached functional group. Understanding these nuances is critical for predicting reaction outcomes and designing efficient synthetic routes.

Comparative Electronic Properties of 2- and 3-Thienyl Groups

The position of the acetyl chloride group on the thiophene ring dictates the electronic interplay between the aromatic system and the reactive center. The 2-thienyl group is generally considered to be more electron-withdrawing than the 3-thienyl group. This difference in electronic character has a profound impact on the relative electrophilicity of the corresponding acetyl chlorides.

| Property | 2-Thiopheneacetyl Chloride | This compound | Rationale |

| Thiophene Ring Reactivity (towards EAS) | Less Reactive | More Reactive | The acetyl group at the 2-position deactivates the ring more effectively. |

| Inferred Carbonyl Carbon Electrophilicity | More Electrophilic | Less Electrophilic | The 2-thienyl group is more electron-withdrawing, leading to a more electron-deficient carbonyl carbon. |

Electrophilicity of the Carbonyl Carbon in this compound

The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity. Due to the less electron-withdrawing nature of the 3-thienyl group compared to the 2-thienyl group, the carbonyl carbon in this compound is expected to be slightly less electrophilic than in its 2-isomer. This suggests that this compound may exhibit slower reaction rates in nucleophilic acyl substitution reactions under identical conditions.

Reactivity Profile of this compound

As a reactive acyl chloride, this compound is anticipated to undergo a variety of nucleophilic acyl substitution reactions. These reactions are hallmarks of its electrophilic character.

-

Hydrolysis: Reacts with water, often exothermically, to form 3-thiopheneacetic acid and hydrochloric acid.[1]

-

Alcoholysis: Reacts with alcohols to yield the corresponding esters.

-

Aminolysis: Reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Acts as an electrophile in the presence of a Lewis acid catalyst to acylate aromatic and heteroaromatic rings.[2][3][4]

The general reactivity profile indicates that this compound is incompatible with water, bases (including amines), strong oxidizing agents, and alcohols.[1]

Experimental Protocols

Synthesis of Thiopheneacetyl Chloride

This protocol outlines the general synthesis of a thiopheneacetyl chloride from the corresponding thiopheneacetic acid using thionyl chloride.

Materials:

-

Thiopheneacetic acid (1.0 equiv)

-

Thionyl chloride (2.0 equiv)

-

Anhydrous dichloromethane (as solvent)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add the thiopheneacetic acid.

-

Place the flask under a positive pressure of an inert gas (Nitrogen or Argon).

-

Add anhydrous dichloromethane to the flask.

-

Slowly add thionyl chloride to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 2-4 hours.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting solid).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude thiopheneacetyl chloride can be purified by vacuum distillation.

General Protocol for Esterification (Demonstration of Electrophilicity)

This protocol describes a general procedure for the reaction of a thiopheneacetyl chloride with an alcohol to form an ester.

Materials:

-

Thiopheneacetyl chloride (1.0 equiv)

-

Alcohol (e.g., ethanol, 1.2 equiv)

-

Anhydrous aprotic solvent (e.g., dichloromethane or THF)

-

Tertiary amine base (e.g., triethylamine, 1.2 equiv)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of the thiopheneacetyl chloride in the anhydrous solvent to the cooled alcohol solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

-

Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows related to the electrophilicity of thiopheneacetyl chlorides.

References

The 3-Thienylacetyl Moiety: A Versatile Scaffold in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-thienylacetyl moiety, a bicyclic aromatic structure incorporating a thiophene ring linked to an acetyl group, has emerged as a significant pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. Its unique electronic and steric properties contribute to favorable interactions with a range of biological targets, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of the 3-thienylacetyl moiety, with a focus on its role in drug design, supported by experimental data and detailed protocols.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 3-thienylacetyl core is a key feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A particularly promising area of application is in the development of kinase inhibitors, which are crucial for regulating cellular signaling pathways implicated in numerous diseases.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is associated with the pathogenesis of several diseases, most notably Alzheimer's disease, where it is implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles.

While direct examples of 3-thienylacetyl-based GSK-3β inhibitors are still emerging in the literature, structurally related thieno[3,2-c]pyrazole derivatives have shown remarkable potency. These compounds serve as a strong rationale for the exploration of simpler 3-thienylacetyl amides and esters as potential GSK-3β inhibitors.

The following table summarizes the in vitro GSK-3β inhibitory activity of a series of thieno[3,2-c]pyrazol-3-amine derivatives, highlighting the potent activity achievable with this scaffold.

| Compound ID | R Group | IC50 (nM)[1] |

| 16a | Cyclopropanecarbonyl | 4.4 |

| 16b | Isobutyryl | 3.1 |

| 16c | n-Butyryl | 35 |

| 16d | Phenylsulfonyl | >10000 |

| 16e | Benzoyl | 32 |

This data demonstrates the high potency of N-acylated thieno[3,2-c]pyrazol-3-amines as GSK-3β inhibitors. The nature of the acyl group significantly influences the inhibitory activity, with small, branched alkyl groups like isobutyryl conferring the highest potency.

Organic Synthesis Applications

The 3-thienylacetyl moiety serves as a versatile synthon in the construction of a wide range of heterocyclic compounds. The reactivity of the acetyl group and the thiophene ring allows for various chemical transformations, making it a valuable tool for synthetic chemists.

Synthesis of N-Substituted-2-(thiophen-3-yl)acetamides

A common application of the 3-thienylacetyl moiety is in the synthesis of amides, which are prevalent in many biologically active molecules. The general synthetic route involves the activation of 3-thienylacetic acid to its corresponding acyl chloride, followed by reaction with a primary or secondary amine.

This protocol details the synthesis of a related thienyl acetamide derivative, which can be adapted for the synthesis of 3-thienylacetyl amides.[2][3]

Step 1: Activation of 2-(Thiophen-2-yl)acetic acid

2-(Thiophen-2-yl)acetic acid is converted to 2-(thiophen-2-yl)acetyl chloride by reacting it with thionyl chloride.[2] This is a standard procedure for activating carboxylic acids for subsequent amidation or esterification reactions.[4][5]

Step 2: N-acylation

-

Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of tetrahydrofuran (THF).

-

Add triethylamine (0.95 mL, 10 mmol) to the solution.

-

Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of THF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the solid product with water, filter, and dry.

-

Crystallize the crude product from acetonitrile to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[2]

Yield: 1.68 g (58%) Melting Point: 163–166 °C[3]

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway in Alzheimer's Disease

The dysregulation of the GSK-3β signaling pathway is a central element in the pathology of Alzheimer's disease. The following diagram illustrates the key components of this pathway and the impact of GSK-3β inhibition.

Caption: GSK-3β signaling pathway in Alzheimer's disease and the point of intervention for 3-thienylacetyl-based inhibitors.

Experimental Workflow: Western Blot for Phosphorylated Tau

To assess the efficacy of potential GSK-3β inhibitors, a common in vitro method is to measure the phosphorylation status of its downstream target, the tau protein, using Western blotting.

Caption: A typical experimental workflow for assessing the effect of a 3-thienylacetyl derivative on tau phosphorylation via Western blot.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on thiophene derivatives as kinase inhibitors have provided valuable insights into the structural features required for potent activity.[1] These studies often highlight the importance of:

-

Hydrogen Bonding: The amide linker in 3-thienylacetyl derivatives can form crucial hydrogen bonds with the hinge region of the kinase active site.

-

Hydrophobic Interactions: The thiophene ring and other aromatic substituents can engage in hydrophobic interactions within the ATP-binding pocket.

-

Electronic Properties: The electron-rich nature of the thiophene ring can influence π-π stacking interactions with aromatic residues in the active site.

These QSAR models can guide the rational design of novel 3-thienylacetyl derivatives with improved potency and selectivity.

Physicochemical Properties

The physicochemical properties of 3-thienylacetyl derivatives, such as lipophilicity (LogP) and polar surface area (PSA), are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The thiophene ring generally increases lipophilicity compared to a phenyl ring, which can enhance membrane permeability.[6] However, the amide or ester functionality introduces polarity, which must be balanced to achieve optimal drug-like properties.

| Property | General Trend for 3-Thienylacetyl Amides/Esters | Importance in Drug Design |

| Lipophilicity (LogP) | Moderate to high, influenced by substituents. | Affects membrane permeability, solubility, and protein binding. |

| Polar Surface Area (PSA) | Moderate, primarily from the carbonyl and heteroatoms. | Influences cell penetration and oral bioavailability. |

| Hydrogen Bond Donors/Acceptors | Amides provide both; esters are acceptors. | Crucial for target binding and solubility. |

| Molecular Weight | Generally within the range for good oral bioavailability. | Follows Lipinski's Rule of Five for drug-likeness. |

Conclusion

The 3-thienylacetyl moiety represents a privileged scaffold in chemical research, with significant potential in the development of novel therapeutic agents, particularly kinase inhibitors for neurodegenerative diseases like Alzheimer's. Its synthetic accessibility and the ability to readily modify its structure make it an attractive starting point for medicinal chemistry campaigns. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity. Further investigation into the synthesis and biological evaluation of a wider range of 3-thienylacetyl derivatives is warranted to unlock new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 3-Thiopheneacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 3-Thiopheneacetyl chloride as a key building block. The protocols outlined below describe the synthesis of various thiophene-appended heterocycles, which are classes of compounds known for their significant therapeutic potential, including antimicrobial and anticancer activities.[1][2]

Overview of Synthetic Strategy

This compound is a highly reactive electrophilic reagent due to the acyl chloride functional group. This reactivity allows for its versatile use in forming new carbon-nitrogen and carbon-sulfur bonds, which are fundamental steps in the construction of various heterocyclic rings. The primary synthetic pathways involve the nucleophilic acyl substitution reaction with binucleophiles such as hydrazines, substituted amines, and thiosemicarbazides, followed by intramolecular cyclization to yield the desired heterocyclic systems.

The general workflow for the synthesis of target heterocyclic compounds from this compound is depicted below.

Caption: General synthetic workflow from this compound.

Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of acyl chlorides with thiosemicarbazide is a well-established method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[3][4] The process involves the initial formation of an N-acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the thiadiazole ring.

Protocol 1: Synthesis of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Materials:

-

This compound

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol, absolute

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

-

Intermediate Formation: In a 250 mL round-bottom flask, dissolve thiosemicarbazide (10 mmol) in 50 mL of absolute ethanol.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add this compound (10 mmol) dropwise to the cooled solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting white precipitate, 1-(2-(thiophen-3-yl)acetyl)thiosemicarbazide, is collected by vacuum filtration, washed with cold water, and dried.

-

Cyclization: Carefully add the dried intermediate (5 mmol) in small portions to a beaker containing 25 mL of cold, concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Stir the mixture for 2 hours at room temperature.

-

Pour the reaction mixture slowly onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 5-(thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine.

Synthesis of Pyrazole Derivatives

Pyrazoles can be synthesized from a hydrazide intermediate.[5] this compound is first converted to its corresponding hydrazide, which can then be cyclized with a suitable 1,3-dielectrophile (e.g., a β-diketone) to form the pyrazole ring.[6]

Protocol 2: Synthesis of 3,5-Disubstituted Pyrazoles

Materials:

-

This compound

-

Hydrazine hydrate (80%)

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Ethanol, absolute

-

Deionized water

Procedure:

-

Hydrazide Synthesis: In a 100 mL round-bottom flask, add this compound (10 mmol) to 30 mL of absolute ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add hydrazine hydrate (20 mmol) dropwise while maintaining the temperature below 10 °C.

-

After addition, reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water to precipitate the product, 2-(thiophen-3-yl)acetohydrazide. Filter, wash with water, and dry.

-

Pyrazole Formation: In a separate flask, dissolve the synthesized hydrazide (5 mmol) and acetylacetone (5 mmol) in 40 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After cooling, concentrate the solvent under reduced pressure.

-

The resulting solid is purified by recrystallization from ethanol to yield the target pyrazole derivative.

Synthesis of N-Substituted Amides

The reaction between acyl chlorides and amines is a direct and efficient method for amide bond formation.[7][8] This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism.[9]

Protocol 3: General Procedure for the Synthesis of N-Aryl-2-(thiophen-3-yl)acetamide

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-chloroaniline)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask under a nitrogen atmosphere, add the substituted aniline (10 mmol) and triethylamine (12 mmol) to 50 mL of anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add a solution of this compound (10 mmol) in 10 mL of anhydrous DCM dropwise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain the pure N-aryl-2-(thiophen-3-yl)acetamide.

Quantitative Data Summary

The following tables summarize representative data for thiophene-based heterocyclic compounds, including hypothetical yields for the protocols described above and biological activity data from published literature on analogous structures.

Table 1: Hypothetical Yields and Physical Data for Synthesized Compounds

| Compound Name | Heterocyclic Core | Protocol No. | Molecular Formula | Hypothetical Yield (%) | Physical State |

| 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | 1 | C₇H₇N₃S₂ | 75-85 | White Solid |

| 3-Methyl-5-((thiophen-3-yl)methyl)-1H-pyrazole | Pyrazole | 2 | C₉H₁₀N₂S | 65-78 | Off-white Solid |

| N-(4-chlorophenyl)-2-(thiophen-3-yl)acetamide | Amide | 3 | C₁₂H₁₀ClNOS | 88-95 | Pale Yellow Solid |

Table 2: Reported Anticancer Activity of Fused Thiophene Derivatives[10]

| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD | Reference Compound | IC₅₀ (µM) ± SD |

| 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | 1.54 ± 0.09 |

| 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | 1.23 ± 0.11 |

| 4c | HepG2 (Liver) | 3.023 ± 0.11 | Doxorubicin | 1.54 ± 0.09 |

| 4c | PC-3 (Prostate) | 3.12 ± 0.15 | Doxorubicin | 1.23 ± 0.11 |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Reported Antimicrobial Activity of Thiophene Derivatives[2]

| Compound ID | Target Organism (Colistin-Resistant) | MIC₅₀ (mg/L) |

| 4 | A. baumannii | 16 |

| 4 | E. coli | 32 |

| 5 | A. baumannii | 32 |

| 5 | E. coli | 32 |

| 8 | A. baumannii | 32 |

| 8 | E. coli | 8 |

Note: MIC₅₀ is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Potential Mechanism of Action: Kinase Inhibition Pathway